molecular formula C8H16N2O3 B13222260 (R)-Methyl 2-amino-3-morpholinopropanoate

(R)-Methyl 2-amino-3-morpholinopropanoate

Cat. No.: B13222260
M. Wt: 188.22 g/mol
InChI Key: LEEBLTYUTNSMLI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(morpholin-4-yl)propanoate is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of propanoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(morpholin-4-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with morpholine in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including amination and esterification, to yield the final product.

Industrial Production Methods: Industrial production of methyl 2-amino-3-(morpholin-4-yl)propanoate typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: Methyl 2-amino-3-(morpholin-4-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the morpholine ring intact.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Methyl 2-amino-3-(morpholin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(morpholin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The morpholine ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 2-amino-3-(morpholin-4-yl)butanoate: Similar structure with an additional carbon in the side chain.

    Methyl 2-amino-3-(piperidin-4-yl)propanoate: Contains a piperidine ring instead of a morpholine ring.

    Methyl 2-amino-3-(pyrrolidin-4-yl)propanoate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness: Methyl 2-amino-3-(morpholin-4-yl)propanoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 2-amino-3-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-12-8(11)7(9)6-10-2-4-13-5-3-10/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEBLTYUTNSMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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